7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound encompasses a sophisticated heterocyclic framework that integrates multiple structural elements contributing to its unique chemical properties. The compound exhibits the molecular formula C₁₁H₁₄FNO, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom within its molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating this molecule as 7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine, which reflects the chroman ring system with specific substitution patterns.
The benzopyran core structure represents a fused ring system comprising a benzene ring connected to a six-membered heterocyclic ring containing oxygen as the heteroatom. This particular arrangement creates a dihydrobenzopyran moiety that serves as the fundamental scaffold for the compound. The presence of the fluorine substituent at the 7-position introduces significant electronic effects that influence both the chemical reactivity and conformational preferences of the molecule. The geminal dimethyl groups located at the 2-position provide steric bulk that restricts conformational flexibility while enhancing the overall stability of the ring system.
The amine functionality positioned at the 4-carbon creates a stereogenic center that introduces chirality into the molecular framework. This stereochemical feature becomes particularly important when considering the compound's biological activity and synthetic utility. The Simplified Molecular Input Line Entry System representation of this compound is recorded as CC1(CC(C2=C(O1)C=C(C=C2)F)N)C, which provides a linear notation for computational and database applications. The International Chemical Identifier string InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9H,6,13H2,1-2H3 offers additional structural information for chemical informatics purposes.
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration of this compound presents unique challenges in conformational analysis due to the interplay between the fluorine substituent effects and the constrained ring geometry. Research on related chroman derivatives has demonstrated that the six-membered heterocyclic ring typically adopts conformations that minimize steric interactions while optimizing electronic stabilization. The dihydropyran ring within the chroman framework commonly exhibits envelope or half-chair conformations, with the specific geometry determined by the nature and positioning of substituents around the ring system.
Conformational studies on similar tetrahydropyran-based systems have revealed that the ring adopts a chair conformation in both neutral and cationic states, with significant implications for molecular stability and reactivity. The presence of the geminal dimethyl groups at the 2-position introduces conformational constraints that favor specific ring puckering patterns. These bulky substituents effectively lock the ring into preferred conformations that minimize unfavorable steric interactions with other parts of the molecule. The fluorine atom at the 7-position contributes additional electronic effects through its strong electron-withdrawing properties, which can influence the electron density distribution throughout the aromatic system.
The stereogenic center at the 4-position creates two possible enantiomeric forms of the compound, designated as either S or R configurations depending on the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules. Crystallographic analysis of related compounds has shown that the asymmetric carbon atom often occupies a flap position in envelope conformations, with deviations from planarity that optimize intramolecular interactions. The conformational preferences are further influenced by the anomeric effect, which describes the tendency of electronegative substituents to adopt axial positions in pyranose-like ring systems despite apparent steric disadvantages.
| Conformational Parameter | Typical Value Range | Influence Factor |
|---|---|---|
| Ring Puckering Amplitude | 0.45-0.50 Å | Steric interactions |
| Theta Angle | 50-55° | Electronic effects |
| Phi Angle | 100-105° | Substituent positioning |
| Deviation from Planarity | 0.6-0.7 Å | Ring flexibility |
Comparative Analysis with Chroman-4-amine Derivatives
The comparative analysis of this compound with other chroman-4-amine derivatives reveals significant structural variations that influence chemical and biological properties. Studies on chroman derivatives have demonstrated their importance as pharmaceutical intermediates and biologically active compounds, with particular emphasis on their role as voltage-gated sodium channel inhibitors. The conformational restriction strategy employed in the development of chroman derivatives has proven effective in improving pharmacokinetic profiles and selectivity for specific biological targets.
Research on the closely related compound (S)-7-fluorochroman-4-amine, which lacks the geminal dimethyl groups at the 2-position, provides valuable insights into the structural effects of methylation. This simpler analog exhibits a molecular formula of C₉H₁₀FNO and demonstrates different conformational preferences due to the absence of steric constraints imposed by the dimethyl substituents. The comparison highlights the significant impact of the 2,2-dimethyl substitution pattern on molecular rigidity and conformational stability.
The non-fluorinated analog (S)-2,2-dimethylchroman-4-amine offers another important point of comparison, with molecular formula C₁₁H₁₅NO. This compound maintains the geminal dimethyl groups while lacking the fluorine substituent, allowing for direct assessment of halogen effects on molecular properties. The absence of the electron-withdrawing fluorine atom results in different electronic characteristics and potentially altered reactivity patterns compared to the fluorinated derivative.
Structural studies on related benzopyran derivatives have shown that fluorine substitution significantly affects the biological activity and pharmacological properties of these compounds. The presence of fluorine at the 7-position enhances chemical stability and modifies the electron density distribution within the aromatic system. This substitution pattern has been associated with improved receptor binding affinity and enhanced selectivity for specific biological targets in pharmaceutical applications.
| Compound | Molecular Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 7-fluoro-2,2-dimethyl-chroman-4-amine | C₁₁H₁₄FNO | Fluorine at 7-position + dimethyl groups | Enhanced stability, modified electronics |
| (S)-7-fluorochroman-4-amine | C₉H₁₀FNO | Fluorine present, no dimethyl groups | Increased conformational flexibility |
| (S)-2,2-dimethylchroman-4-amine | C₁₁H₁₅NO | Dimethyl groups present, no fluorine | Different electronic properties |
| 6-fluoro-2,2-dimethyl-chroman-4-amine | C₁₁H₁₄FNO | Fluorine at 6-position + dimethyl groups | Alternative substitution pattern |
X-ray Crystallographic Characterization Challenges
The X-ray crystallographic characterization of this compound presents several technical challenges that are characteristic of fluorinated organic compounds and conformationally flexible molecules. X-ray crystallography serves as the definitive method for determining three-dimensional atomic structures of crystalline materials, utilizing the diffraction of X-rays by ordered atomic arrangements to reveal precise molecular geometries. The technique relies on Bragg's law, which relates diffraction angles to interplanar spacings within the crystal lattice, enabling the reconstruction of electron density maps that define atomic positions.
One of the primary challenges in crystallizing this compound stems from the conformational flexibility inherent in the chroman ring system. Studies on related benzopyran derivatives have demonstrated that conformational disorder can significantly complicate crystallographic analysis, as molecules may adopt multiple conformations within the crystal lattice. This disorder manifests as overlapping electron density regions that require sophisticated refinement strategies to resolve accurately. The presence of the amine group introduces additional complexity through potential hydrogen bonding interactions that can influence crystal packing arrangements and molecular conformations.
The fluorine substituent presents unique crystallographic challenges due to its high electronegativity and small size, which can lead to weak intermolecular interactions that affect crystal quality. Research on fluorinated chroman derivatives has shown that fluorine atoms can participate in various non-covalent interactions, including halogen bonding and dipolar interactions, which influence the overall crystal stability and diffraction quality. The positioning of fluorine at the 7-position may create specific intermolecular contact patterns that either enhance or diminish crystal formation propensity.
Crystallographic studies of similar compounds have revealed that the chroman ring system typically adopts envelope or half-chair conformations in the solid state. The six-membered heterocyclic ring often exhibits puckering with specific atoms deviating from planarity, creating challenges in accurately defining the ring geometry. The asymmetric carbon at the 4-position introduces additional complexity, as crystallization may result in racemic mixtures or preferential crystallization of one enantiomer depending on the specific crystallization conditions employed.
Crystal packing analysis of related chroman derivatives has shown that molecules are often linked through hydrogen bonding networks involving the amine functionality and various acceptor atoms. These intermolecular interactions create zigzag chain arrangements or sheet-like structures that stabilize the crystal lattice. The characterization of these packing motifs requires high-resolution diffraction data and careful analysis of weak interactions that may be difficult to observe in lower-quality crystals.
| Crystallographic Challenge | Technical Impact | Potential Solutions |
|---|---|---|
| Conformational disorder | Overlapping electron density | Advanced refinement models |
| Weak intermolecular interactions | Poor crystal quality | Optimized crystallization conditions |
| Hydrogen bonding networks | Complex packing analysis | High-resolution data collection |
| Fluorine positioning effects | Anomalous scattering | Appropriate radiation wavelength selection |
Properties
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAMJZSIYJVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.
Amination: The key step involves the introduction of the amine group at the 4th position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Neuroprotective Effects
Research has indicated that derivatives of benzopyran compounds exhibit significant antidepressant and neuroprotective properties. Specifically, studies have shown that the compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders .
Cognitive Enhancement
In animal models, 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has been evaluated for its cognitive-enhancing effects. It has been suggested that this compound may improve memory and learning processes by influencing cholinergic systems .
Neuropharmacological Insights
Metabotropic Glutamate Receptor Modulation
The compound has been studied as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The ability to modulate these receptors makes it a candidate for further research in conditions such as schizophrenia and anxiety disorders .
Radiolabeling for Imaging Studies
Recent advancements have involved the radiolabeling of this compound for use in positron emission tomography (PET) imaging. This application allows researchers to visualize brain activity and receptor occupancy in vivo, providing insights into the pharmacodynamics of potential therapeutic agents .
Case Study 1: Cognitive Enhancement in Rodent Models
A study conducted on rodent models demonstrated that administration of this compound resulted in improved performance in maze tests, indicating enhanced spatial memory. The results suggest a significant role of cholinergic modulation in cognitive functions .
Case Study 2: PET Imaging Studies
In a recent study involving PET imaging, researchers utilized radiolabeled derivatives of the compound to assess brain receptor availability. The findings revealed substantial uptake in regions associated with cognition and mood regulation, supporting its potential use in neuroimaging applications .
Mechanism of Action
The mechanism of action of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects: Fluorine at position 7 (target compound) vs. The 2,2-dimethyl groups in the target compound provide steric hindrance, which may reduce metabolic oxidation compared to non-methylated analogs like 5-fluoro-6-methyl derivatives .
Chirality :
- The (4S)-enantiomer of the target compound (CAS: 235423-03-7) has distinct biological activity compared to its (4R)-counterpart, as seen in brominated analogs (e.g., (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine) .
Heteroatom Substitution :
- Replacement of oxygen with sulfur (e.g., 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine) increases lipophilicity (logP) and may enhance blood-brain barrier permeability .
N-Alkylation :
- N-ethyl or N-isopropyl derivatives (e.g., N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine) exhibit higher molecular weights and modified pharmacokinetic profiles due to increased hydrophobicity .
Biological Activity
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic organic compound with the molecular formula . This compound has garnered attention for its potential biological activities due to its unique structural features, including a fluorine atom and an amine group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's chemical structure is characterized by the following attributes:
- Molecular Formula:
- Molecular Weight: 195.23 g/mol
- CAS Number: 890840-66-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and potential binding affinity to these targets. The amine group facilitates hydrogen bonding, which may influence the compound's pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of benzopyran compounds can possess anticancer properties. For instance, research has indicated that similar structures exhibit cytotoxic effects on various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various pathogens. The structural characteristics of this compound may confer similar activities, warranting further exploration in this area.
Neuroprotective Effects
The compound has been implicated in neuroprotective studies where it showed promise in mitigating neuronal damage in vitro. This suggests a potential role in treating neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, and what reaction conditions optimize yield and purity?
- Methodological Answer : A multi-step synthesis can be adapted from fluorinated benzopyran derivatives. For example:
Core Formation : Construct the dihydrobenzopyran scaffold via cyclization of substituted phenols with carbonyl compounds under acidic conditions.
Fluorination : Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMF at 120°C) .
Amine Functionalization : Introduce the 4-amine group via reductive amination (e.g., NaCNBH₃/AcOH) or Buchwald-Hartwig coupling for aryl amines .
- Optimization Tips : Use anhydrous solvents, monitor reaction progress via TLC/HPLC, and purify via silica gel chromatography. Typical yields range from 60–85% depending on substitution patterns.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-proton coupling in aromatic regions) and methyl group singlet integration .
- Mass Spectrometry (FAB-MS or ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm.
Q. How should researchers handle and store this compound to ensure stability during experimental use?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and photodegradation.
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluoro and dimethyl substituents on biological activity?
- Methodological Answer :
- Design : Synthesize analogs with:
- Fluoro positional isomers (e.g., 6-fluoro vs. 7-fluoro).
- Methyl group replacements (e.g., ethyl, trifluoromethyl).
- Assays : Test in vitro activity (e.g., enzyme inhibition, cell viability) and correlate with steric/electronic parameters (Hammett constants, logP).
- Case Study : In furopyrimidine analogs, dimethyl groups enhanced metabolic stability, while fluorine improved target binding via hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data for analogs (e.g., IC50 discrepancies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines, buffer conditions, and controls.
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven effects.
- Enantiomer Separation : Chiral HPLC or SFC to isolate stereoisomers, as biological activity may vary .
Q. What computational approaches predict binding affinity, and how are they validated?
- Methodological Answer :
- Docking/MD Simulations : Use Schrödinger Suite or AutoDock to model ligand-protein interactions. Focus on fluorine’s electronegativity and methyl group van der Waals contacts.
- Validation : Compare computational ΔG values with experimental SPR or ITC binding data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
